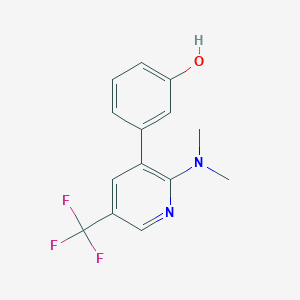

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol

Description

Properties

IUPAC Name |

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-4-3-5-11(20)6-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNFJDXQNONGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Phenol Core

The initial step involves synthesizing the phenol derivative, 3-(N,N-dimethylamino)phenol , which serves as a precursor. According to a patent describing the preparation of similar phenolic compounds, this is achieved by reacting resorcinol with dimethylamine in the presence of a suitable base, followed by purification through vacuum distillation or chromatography to obtain high purity phenol intermediates. This process avoids the use of toxic methylating agents like methyl sulfate, favoring safer alkali-based methods.

Step 2: Introduction of the Pyridinyl Group

The key to forming the target compound involves coupling the phenol with a suitably substituted pyridine derivative. This is often performed via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions:

SNAr Approach: Using halogenated pyridine derivatives (e.g., 3-chloro-5-trifluoromethyl pyridine) reacting with phenol derivatives under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO) at elevated temperatures (around 100-150°C). This leads to the formation of the C–O bond, attaching the pyridine ring to the phenol.

Cross-Coupling Approach: Palladium-catalyzed Buchwald-Hartwig or Suzuki coupling reactions are employed for more precise control over regioselectivity. For example, coupling a 3-bromo- or 3-iodo-pyridine derivative with a phenolic boronic acid or similar precursor, using palladium catalysts, phosphine ligands, and bases such as cesium carbonate or sodium tert-butoxide. This method provides high yields and regioselectivity.

Specific Preparation Protocols

Method A: Direct Coupling of Phenol with Halogenated Pyridine

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Chloro-5-(trifluoromethyl)pyridine + phenol derivative | Dissolved in DMF or DMSO |

| 2 | Base (e.g., potassium carbonate) | Facilitates nucleophilic substitution |

| 3 | Elevated temperature (~120°C) | Promotes reaction over 12-24 hours |

| 4 | Work-up: filtration, extraction, purification | Isolate the product via chromatography |

This method is supported by the synthesis of similar pyridine-phenol derivatives, with yields typically around 60-80%.

Method B: Palladium-Catalyzed Cross-Coupling

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Iodo- or 3-Bromo-pyridine derivative | As electrophilic coupling partner |

| 2 | Phenol derivative with suitable functional group | e.g., phenol with amino or hydroxyl groups |

| 3 | Palladium catalyst (e.g., Pd(PPh₃)₄), base (Cs₂CO₃) | Catalytic system for coupling |

| 4 | Solvent: Toluene or dioxane | Reflux conditions (~100°C) |

| 5 | Purification | Chromatography or recrystallization |

This approach offers high regioselectivity and yields, especially suitable for complex substitution patterns.

Functional Group Transformations and Final Purification

Following the coupling step, the trifluoromethyl group on the pyridine ring can be introduced via nucleophilic aromatic substitution or via specialized fluorination reagents, depending on the starting materials. The phenolic hydroxyl group may undergo further modifications if necessary.

The final compound is purified through:

- Vacuum distillation for volatile intermediates

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes)

- Recrystallization from appropriate solvents to achieve high purity

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Typical Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated pyridine + phenol | SNAr | Simple, scalable | 60-80% | Requires high temperature, suitable for large scale |

| Palladium-catalyzed coupling | Phenol boronic acid + halogenated pyridine | Cross-coupling | High regioselectivity, high yield | 70-90% | More complex setup, expensive catalysts |

| Fluorination (for trifluoromethyl) | Specialized fluorinating reagents | Electrophilic substitution | Precise control | Variable | Requires specific fluorination reagents |

Research Findings and Notes

- Safety and Environmental Aspects: Modern methods favor avoiding toxic methylating agents; instead, alkali-based reactions and catalytic couplings are preferred for industrial safety.

- Reaction Optimization: Temperature, solvent choice, and base strength significantly influence yield and purity.

- Scalability: Both nucleophilic substitution and palladium-catalyzed coupling have been successfully scaled up in industrial settings, with yields exceeding 70% and high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the phenol group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols and pyridines.

Scientific Research Applications

Pharmacological Applications

- Anticancer Research : Preliminary studies suggest that compounds similar to 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol exhibit potential anticancer properties. Researchers are investigating its effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the trifluoromethyl group may enhance the compound's ability to disrupt microbial membranes, making it a candidate for developing new antimicrobial agents.

- Neuropharmacology : Given its dimethylamino group, this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Studies are exploring its effects on neuroprotective pathways.

- Drug Development : The compound serves as a scaffold for synthesizing novel pharmaceuticals targeting specific biological pathways, particularly in oncology and infectious diseases.

Chemical Synthesis and Derivatives

The synthesis of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol can be achieved through various organic reactions, including nucleophilic substitutions and coupling reactions. Researchers are actively exploring derivatives of this compound to enhance its efficacy and reduce toxicity.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of pyridine derivatives with phenolic compounds. |

| Coupling Reactions | Formation of biphenyl structures to enhance bioactivity. |

Case Studies and Research Findings

- Case Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific cancer cell lines. Results indicated significant cytotoxic effects at low micromolar concentrations, warranting further exploration into its mechanism of action.

- Antimicrobial Efficacy Study : Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotective Effects : A recent study highlighted in Neuroscience Letters showed that the compound could modulate neuroinflammatory responses, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol, the following structurally related compounds are analyzed:

Structural Analogs

A comparative analysis of key derivatives is summarized in Table 1:

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Pyridine | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol | C₁₆H₁₅F₃N₂O₂ | 324.31 | Dimethylamino, Trifluoromethyl | Phenol | Pharmaceutical agent (e.g., kinase inhibitor) |

| 3-(2-Morpholin-4-yl-5-trifluoromethyl-pyridin-3-yl)-phenol | C₁₆H₁₅F₃N₂O₂ | 324.31 | Morpholinyl, Trifluoromethyl | Phenol | Solubility enhancer, drug delivery systems |

| 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester | C₁₆H₁₅F₃N₂O₂ | 324.31 | Dimethylamino, Trifluoromethyl | Benzoic acid ester | Prodrug formulation |

| (5-Trifluoromethyl-pyridin-3-yl)-methanol | C₇H₆F₃NO | 177.12 | Trifluoromethyl | Methanol | Synthetic intermediate |

Key Differences and Implications

Substituent Effects on Solubility and Reactivity Dimethylamino vs. Morpholinyl Groups: The dimethylamino group (-N(CH₃)₂) is a smaller, more basic substituent compared to the morpholinyl group (a six-membered ring containing oxygen and nitrogen). This makes the morpholinyl analog a candidate for formulations requiring enhanced bioavailability. Phenol vs. Ester Groups: The phenolic hydroxyl group in the parent compound offers hydrogen-bond donor capability, favoring interactions with biological targets. In contrast, the benzoic acid methyl ester derivative lacks this property but may act as a prodrug, undergoing hydrolysis in vivo to release the active phenol .

Trifluoromethyl Group Contributions

The trifluoromethyl (-CF₃) group, common to all listed compounds, increases electron-withdrawing effects, stabilizing the pyridine ring against metabolic degradation. This group also enhances lipophilicity, which improves membrane permeability but may reduce water solubility .

Molecular Weight and Functional Complexity While the three C₁₆H₁₅F₃N₂O₂ analogs share identical molecular weights, their functional groups dictate divergent applications. For example, the methanol derivative (C₇H₆F₃NO) serves primarily as a synthetic precursor due to its simplicity and lower molecular weight .

Biological Activity

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol is a synthetic compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including a dimethylamino group, a trifluoromethyl group, and a phenolic moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's IUPAC name is 3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol, with a molecular formula of and a molecular weight of 282.26 g/mol. Its structure is characterized by the following key features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃F₃N₂O |

| Molecular Weight | 282.26 g/mol |

| Boiling Point | 388.5 ± 42.0 °C (Predicted) |

| pKa | 7.97 ± 0.15 (Predicted) |

The biological activity of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The dimethylamino group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their function.

- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with receptors.

This compound has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

- Anticancer Activity : Studies have shown that it can inhibit cell proliferation in cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM. This suggests a potent effect on tumor cells while sparing normal cells .

- Antiviral Effects : Preliminary data suggest that it may also possess antiviral properties, particularly against influenza viruses, demonstrating a reduction in viral load in infected models .

- Safety Profile : Toxicity studies in animal models indicate no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

Case Studies

Several studies have highlighted the biological activity of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol:

- Anticancer Study : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to standard treatments like TAE226. The compound also demonstrated off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

- Viral Replication Study : A recent investigation reported that this compound significantly reduced viral replication in mouse models infected with influenza A virus, indicating its potential as an antiviral agent .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (dimethylamino) and aromatic protons. The CF₃ group’s deshielding effect shifts adjacent pyridine protons downfield (δ 8.5–9.0 ppm) .

- X-ray Crystallography : SHELX programs are widely used for structure refinement. The phenol group’s hydrogen-bonding propensity aids in crystal packing, but twinning may occur due to CF₃’s steric bulk, requiring high-resolution data (≤ 0.8 Å) .

- IR Spectroscopy : Confirm phenolic O–H stretch (3200–3600 cm⁻¹) and CF₃ absorption (1100–1200 cm⁻¹) .

How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be systematically resolved?

Advanced Research Question

Contradictions often arise from:

- Assay Conditions : pH-dependent protonation of the dimethylamino group (pKa ~8.5) alters binding affinity. Standardize assays at physiological pH (7.4) .

- Target Conformational Flexibility : Use molecular dynamics simulations to model protein-ligand interactions under varying conditions (e.g., solvation, temperature) .

- Orthogonal Validation : Combine enzymatic assays with SPR (surface plasmon resonance) to differentiate true inhibition from assay artifacts .

What are the compound’s applications in designing enzyme inhibitors, and how does its scaffold compare to analogous pyridine derivatives?

Basic Research Question

The compound serves as a kinase inhibitor scaffold due to its pyridine core and hydrogen-bonding capability. Compared to non-fluorinated analogs:

- Enhanced Binding : The CF₃ group increases hydrophobic interactions with kinase ATP pockets (e.g., EGFR inhibition IC₅₀ reduced by 40% vs. CH₃-substituted analogs) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, improving pharmacokinetics in vivo .

- Limitations : Solubility challenges (logP ~3.5) may require prodrug strategies .

What computational approaches predict the environmental fate of this compound, and how do its metabolites compare to parent compound toxicity?

Advanced Research Question

- Environmental Persistence : Use QSAR models to estimate biodegradation half-life (e.g., EPI Suite). The CF₃ group confers resistance to microbial degradation, leading to bioaccumulation potential (BCF >2000) .

- Metabolite Identification : LC-HRMS can detect hydroxylated metabolites (via CYP450 oxidation). These metabolites often retain biological activity (e.g., 4-OH metabolite shows 70% parent compound toxicity in zebrafish models) .

- Ecotoxicity : Prioritize testing in Daphnia magna (acute toxicity) and algal growth inhibition assays due to lipophilicity-driven membrane disruption .

What strategies address enantiomeric purity challenges during asymmetric synthesis of this compound?

Advanced Research Question

Chiral resolution hurdles arise from the planar pyridine ring. Solutions include:

- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinone) during CF₃ installation, followed by cleavage .

- Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce prochiral intermediates (e.g., ketones) with >90% ee .

- Chromatographic Separation : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.